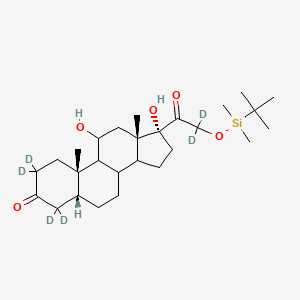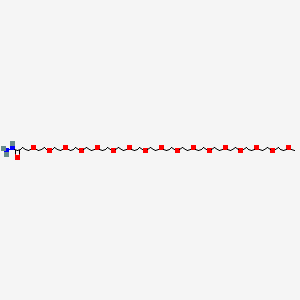
m-PEG17-Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG17-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG17-Hydrazide involves the reaction of polyethylene glycol with hydrazine under controlled conditions. The process typically includes the following steps:
- Activation of polyethylene glycol with a suitable activating agent.
- Reaction of the activated polyethylene glycol with hydrazine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of polyethylene glycol.
- Controlled addition of hydrazine.
- Purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
m-PEG17-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide functional group. It can also participate in condensation reactions to form various derivatives .
Common Reagents and Conditions
Reagents: Hydrazine, activating agents for polyethylene glycol.
Conditions: Controlled temperature and pH to ensure optimal reaction conditions.
Major Products Formed
The major product formed from the reaction of this compound is the corresponding PROTAC molecule, which is used for targeted protein degradation .
Scientific Research Applications
m-PEG17-Hydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
m-PEG17-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
m-PEG12-Hydrazide: Another PEG-based linker with a shorter chain length.
m-PEG24-Hydrazide: A PEG-based linker with a longer chain length.
Uniqueness
m-PEG17-Hydrazide is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC synthesis. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .
Properties
Molecular Formula |
C36H74N2O18 |
|---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C36H74N2O18/c1-40-4-5-42-8-9-44-12-13-46-16-17-48-20-21-50-24-25-52-28-29-54-32-33-56-35-34-55-31-30-53-27-26-51-23-22-49-19-18-47-15-14-45-11-10-43-7-6-41-3-2-36(39)38-37/h2-35,37H2,1H3,(H,38,39) |
InChI Key |
MLZARLBEZDIEJU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


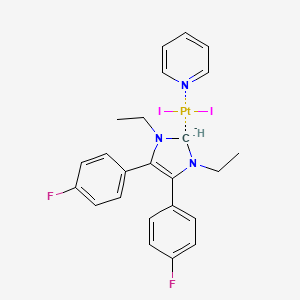
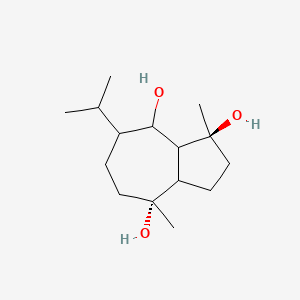

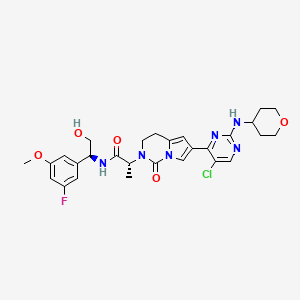

![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
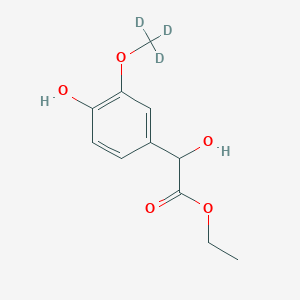
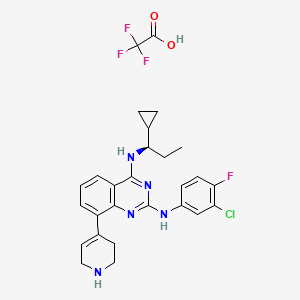
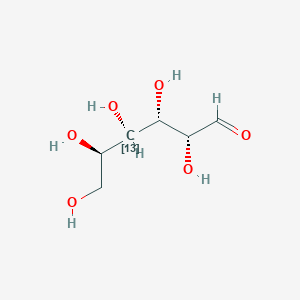
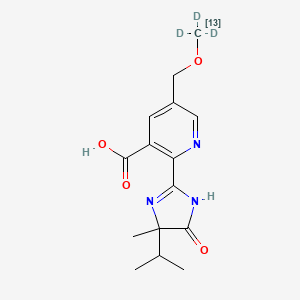
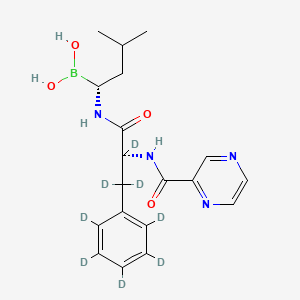
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

